molecular formula C8H7BrF3N B3037754 (3-Bromo-4-(trifluoromethyl)phenyl)methanamine CAS No. 581813-19-6

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B3037754
CAS No.: 581813-19-6
M. Wt: 254.05 g/mol
InChI Key: PVIZLIZHGMUBAZ-UHFFFAOYSA-N
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Description

“(3-Bromo-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the CAS Number: 581813-19-6. It has a linear formula of C8H7BrF3N . The compound has a molecular weight of 254.05 . It is stored at 4°C and protected from light .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 . This code provides a specific representation of the molecule’s structure, indicating the presence of a bromine atom (Br), a trifluoromethyl group (CF3), and an amine group (NH2) on a phenyl ring.


Physical and Chemical Properties Analysis

“this compound” is stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Catalytic Applications

  • Pincer Palladacycle Synthesis : (3-Bromo-4-(trifluoromethyl)phenyl)methanamine derivatives have been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Organic Synthesis and Chemical Reactions

  • Hydrogenation Reactions : It has been used in the synthesis of quinazoline-based ruthenium complexes, which showed high efficiency in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
  • Isoindole Synthesis : The compound played a role in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones via bromine–lithium exchange, showcasing its utility in the formation of complex organic structures (Kobayashi et al., 2013).
  • Organocatalyst Poison Identification : It has been identified as a byproduct in benzylation reactions that can act as a poison in certain catalytic processes, highlighting its relevance in understanding reaction impurities (Colgan et al., 2016).

Biochemistry and Pharmacology

  • Photocytotoxic Properties : Iron(III) complexes containing derivatives of this compound showed unprecedented photocytotoxicity in red light, which is significant in the context of cancer research and therapy (Basu et al., 2014).
  • Antigen Synthesis for Immunoassays : It has been used in the synthesis of haptens and complete antigens for chlorfenapyr, demonstrating its role in developing immunoassays for pesticide detection (Liu & Xu, 2009).

Properties

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZLIZHGMUBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254043
Record name 3-Bromo-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581813-19-6
Record name 3-Bromo-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581813-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LiAlH4 (0.906 g, 23.9 mmol) was suspended in 60 mL of dry THF and cooled to 0° C. The mixture was treated with the product from Example 243B (3.2 g, 11.9 mmol) in THF (10 mL) dropwise with stirring. After 20 minutes, the mixture was warmed to room temperature 12 hours and treated in succession with ethyl acetate (2 mL), NaOH (50%, 5 mL), and diethyl ether (100 mL). The organic phase decanted, dried (Na2SO4), filtered and the filtrate was concentrated under reduced pressure to provide the title compound.
Quantity
0.906 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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